(2R)-1-(Cyclopropylamino)propan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(cyclopropylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBAPNQECBHZCB-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Catalysis:the Use of Chiral Catalysts is a Cornerstone of Modern Asymmetric Synthesis. in the Context of Producing 2r 1 Cyclopropylamino Propan 2 Ol, This Can Be Applied in Several Ways:
Asymmetric Hydrogenation: Asymmetric transfer hydrogenation or direct hydrogenation of 1-(cyclopropylamino)propan-2-one using a chiral catalyst can produce the (R)-alcohol with high enantioselectivity.
Asymmetric Epoxidation: If starting from an achiral alkene, a Sharpless asymmetric epoxidation can be employed to create the chiral epoxide intermediate, (R)-propylene oxide, which is then reacted with cyclopropylamine.
Chiral Resolution:when a Synthetic Route Produces a Racemic Mixture of 1 Cyclopropylamino Propan 2 Ol, Chiral Resolution Techniques Can Be Employed to Separate the Enantiomers. This Can Be Achieved Through Several Methods:
Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
This compound belongs to the family of chiral β-amino alcohols, a class of compounds that has been extensively utilized as ligands in asymmetric catalysis. The presence of both a nitrogen and an oxygen atom allows these molecules to act as bidentate ligands, coordinating to a metal center to create a rigid and well-defined chiral environment. This chiral pocket then directs the stereochemical outcome of the reaction, favoring the formation of one enantiomer of the product over the other. The stereochemical information is provided by the stereogenic center on the propan-2-ol backbone.
Ligand Design Principles and Structural Modifications
The efficacy of a chiral ligand is intricately linked to its structure. For β-amino alcohols like this compound, several design principles and structural modifications can be employed to fine-tune their catalytic performance. The primary goal of these modifications is to enhance the steric and electronic properties of the ligand to maximize enantioselectivity and catalytic activity.
Key structural features that are often modified include:
N-Substituent: The cyclopropyl group on the nitrogen atom of this compound provides a degree of steric bulk and conformational rigidity. In ligand design, varying the N-substituent is a common strategy. Introducing bulkier groups can increase steric hindrance around the metal center, which can lead to higher enantioselectivity.
Hydroxyl Group Modification: The hydroxyl group is a key coordination site. It can be derivatized to an ether or other functional groups to modulate the ligand's electronic properties and its coordination behavior with the metal center.
These modifications are guided by the specific requirements of the catalytic reaction, including the nature of the metal, the substrate, and the reaction mechanism. The development of ligand libraries with systematic variations of these structural features is a common approach to identify the optimal ligand for a particular transformation researchgate.netrsc.org.
Enantioselective Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are fundamental reactions for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. Chiral β-amino alcohols are effective ligands for ruthenium, rhodium, and iridium catalysts frequently used in these transformations mdpi.com.
In the context of this compound, its application in these reactions would involve the in situ formation of a metal complex. For asymmetric transfer hydrogenation (ATH), a common catalytic system involves a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral β-amino alcohol ligand in a suitable hydrogen source like isopropanol or a formic acid/triethylamine mixture. The ligand coordinates to the ruthenium center, creating a chiral catalyst that facilitates the enantioselective transfer of a hydride from the hydrogen source to the substrate.
While specific data for this compound is not extensively reported, studies on analogous β-amino alcohol ligands have demonstrated high efficiency and enantioselectivity in the ATH of N-phosphinyl ketimines, with enantiomeric excesses reaching up to 82% mdpi.com. The rigidity of the ligand structure is often cited as a key factor for achieving good stereochemical control.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of a Ketone using a Chiral β-Amino Alcohol Ligand (Analogous System)
| Entry | Substrate | Catalyst Precursor | Ligand | H-Source | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ | (1S,2R)-1-amino-2-indanol | i-PrOH | (R)-1-Phenylethanol | >95 | 97 |
| 2 | Propiophenone | [RuCl₂(p-cymene)]₂ | (1S,2R)-1-amino-2-indanol | i-PrOH | (R)-1-Phenylpropan-1-ol | >95 | 96 |
Note: This data is for an analogous system to illustrate the potential application and performance.
Asymmetric Alkylation and Arylation Processes
The enantioselective addition of organometallic reagents (alkylation and arylation) to aldehydes and ketones is a powerful method for constructing chiral secondary and tertiary alcohols. Chiral β-amino alcohols can act as catalysts or ligands for metal catalysts in these reactions.
For example, in the addition of diethylzinc to aldehydes, a chiral β-amino alcohol can catalyze the reaction with high enantioselectivity. The proposed mechanism involves the formation of a chiral zinc alkoxide dimer, which then acts as the active catalyst. The steric environment created by the chiral ligand directs the approach of the aldehyde to the diethylzinc, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol.
While direct reports on the use of this compound in this context are limited, the general principles of β-amino alcohol-catalyzed alkylations suggest its potential utility. The cyclopropyl group could influence the steric environment of the catalytic complex, potentially leading to good enantioselectivities.
Chiral Michael Addition Reactions
The asymmetric Michael addition, or conjugate addition, is a key C-C bond-forming reaction in organic synthesis. Chiral ligands are crucial for controlling the stereochemistry of the newly formed stereocenter. Chiral β-amino alcohols have been successfully employed as ligands for various metal catalysts in enantioselective Michael additions.
The role of the ligand is to create a chiral environment around the metal center that differentiates between the two prochiral faces of the Michael acceptor. This leads to the enantioselective formation of the 1,4-adduct. The specific design of the β-amino alcohol, including the nature of the N-substituent and the backbone, can significantly impact the enantiomeric excess and yield of the reaction.
Catalytic Asymmetric Epoxidation and Dihydroxylation
Asymmetric epoxidation and dihydroxylation of olefins are powerful methods for the synthesis of chiral epoxides and diols, which are versatile synthetic intermediates. While the Sharpless asymmetric epoxidation and dihydroxylation are well-established methods that typically use tartrate and cinchona alkaloid-derived ligands, respectively, there is ongoing research into new ligand systems.
Chiral β-amino alcohols have been explored as ligands in other metal-catalyzed epoxidation systems. For instance, they can be used in conjunction with transition metals like vanadium or titanium to catalyze the epoxidation of allylic alcohols. The coordination of the allylic alcohol's hydroxyl group and the chiral ligand to the metal center creates a rigid transition state that directs the delivery of the oxygen atom to one face of the double bond.
2r 1 Cyclopropylamino Propan 2 Ol As a Chiral Building Block and Auxiliary in Organic Synthesis
Utilization in the Stereoselective Construction of Complex Organic Molecules
There is currently a lack of specific, published research detailing the utilization of (2R)-1-(Cyclopropylamino)propan-2-ol as a chiral building block in the stereoselective construction of complex organic molecules. Chiral building blocks are enantiomerically pure compounds incorporated into a larger molecule, transferring their stereochemistry to the final product. While this compound is commercially available and possesses the necessary chirality, its direct application in the total synthesis of complex natural products or pharmaceuticals has not been extensively reported in peer-reviewed literature.
Derivatization to Form Novel Chiral Scaffolds and Frameworks
Applications as a Chiral Auxiliary in Diastereoselective Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Despite the structural similarities of this compound to other well-known chiral auxiliaries like pseudoephedrine, there is no significant body of research demonstrating its application in this role.
There is no specific data available in the scientific literature concerning the use of this compound as a chiral auxiliary to direct diastereoselective additions or cycloadditions. Such applications would typically involve attaching the auxiliary to a prochiral substrate, performing the desired transformation, and observing the diastereomeric excess of the product. The absence of such studies prevents a detailed discussion on its effectiveness in these types of reactions.
As there are no documented examples of this compound being used as a chiral auxiliary, methodologies for its cleavage from a substrate and subsequent recovery have not been developed or reported.
Strategies for Functionalization and Diversification of the this compound Scaffold
While specific strategies for the functionalization and diversification of the this compound scaffold are not detailed in the context of creating a library of chiral ligands or building blocks, general organic chemistry principles suggest potential pathways. The secondary amine could undergo N-alkylation, N-acylation, or be converted to an amide. The hydroxyl group could be O-alkylated, O-acylated, or oxidized to a ketone. However, without specific research examples, the feasibility and utility of these modifications for applications in asymmetric synthesis remain speculative.
Mechanistic Investigations and Theoretical Studies of 2r 1 Cyclopropylamino Propan 2 Ol and Its Derivatives
Reaction Mechanism Elucidation in Catalytic and Stoichiometric Processes
Elucidating the reaction mechanisms involving (2R)-1-(Cyclopropylamino)propan-2-ol is fundamental to controlling reactivity and selectivity. This often involves a combination of spectroscopic techniques to identify transient species and kinetic studies to probe the nature of the transition states.
Spectroscopic Analysis of Reaction Intermediates
While specific spectroscopic studies on reaction intermediates of this compound are not extensively documented in the literature, the reactivity of the amino alcohol functionality is well-established. Common reactions include nucleophilic substitution, oxidation, and coordination to metal centers.
In many catalytic processes where amino alcohols act as ligands, the formation of a metal-ligand complex is a key initial step. For instance, in asymmetric synthesis, chiral amino alcohols can coordinate to metal centers, such as zinc or copper, to form catalytically active species. alfa-chemistry.comresearchgate.net The formation of these intermediates can often be monitored using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons near the nitrogen and oxygen atoms of this compound upon coordination to a metal can provide evidence for complex formation. For example, in the formation of a zinc complex, a downfield shift of the carbinol proton and the protons on the carbon adjacent to the nitrogen would be expected.
IR Spectroscopy: The coordination of the amino and hydroxyl groups to a metal center would lead to shifts in the N-H and O-H stretching frequencies in the IR spectrum. These shifts can provide insight into the strength and nature of the coordination.
In reactions such as the ring-opening of epoxides by the amine functionality, a charged intermediate is formed. While typically transient, under specific conditions (e.g., low temperature), it might be possible to observe such intermediates using techniques like electrospray ionization mass spectrometry (ESI-MS).
Table 1: Hypothetical Spectroscopic Data for Reaction Intermediates
| Intermediate | Technique | Key Spectroscopic Feature | Inferred Structural Information |
| Zinc-alkoxide intermediate | 1H NMR | Downfield shift of CH-OH proton | Coordination of the hydroxyl group to the zinc center. |
| Oxoammonium cation (from oxidation) | IR | C=O stretch (~1700-1750 cm-1) | Oxidation of the secondary alcohol to a ketone. |
| Protonated amine in epoxide opening | 13C NMR | Shift in signals of epoxide carbons | Activation of the epoxide ring by protonation. |
Kinetic Isotope Effects and Transition State Characterization
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of a reaction by examining the change in reaction rate upon isotopic substitution. rsc.org For reactions involving this compound, KIE studies could provide valuable information about bond-breaking and bond-forming steps in the rate-determining step.
For instance, in the oxidation of the secondary alcohol to a ketone, a primary deuterium KIE (kH/kD) would be expected if the C-H bond cleavage at the carbinol center is part of the rate-determining step. A significant kH/kD value (typically > 2) would support a mechanism where this bond is broken in the transition state. nih.gov
In reactions where the amine acts as a nucleophile, a secondary KIE could be observed. For example, in the nucleophilic attack of the amine on an electrophile, substituting the protons on the carbon adjacent to the nitrogen with deuterium might lead to a small inverse KIE (kH/kD < 1), indicative of a change in hybridization from sp3 to a more constrained sp2-like geometry in the transition state.
Solvent isotope effects can also be informative. For example, in a reaction where proton transfer from the hydroxyl group is rate-limiting, changing the solvent from H₂O to D₂O would result in a primary solvent KIE. nih.gov
Table 2: Predicted Kinetic Isotope Effects for Reactions of this compound
| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |
| Alcohol Oxidation | Deuteration of the C-H at the alcohol center | > 2 | C-H bond cleavage is rate-determining. nih.gov |
| Nucleophilic Substitution | Deuteration of the N-H bond | ~ 1-1.5 | Proton transfer may not be in the rate-determining step. |
| Epoxide Ring Opening | Deuteration of the amine N-H | Variable | Depends on the extent of N-H bond breaking in the transition state. |
Computational Chemistry and Molecular Modeling Studies
Computational methods provide invaluable insights into the structural and electronic properties of molecules, as well as the energetics of reaction pathways. For this compound, these studies can help in understanding its conformational preferences, reactivity, and interactions with other molecules.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure of this compound is crucial for its function, particularly when it is used as a chiral ligand in asymmetric catalysis. Conformational analysis can identify the most stable conformers and the energy barriers between them.
The presence of the chiral center at the 2-position influences the spatial arrangement of the cyclopropylamino and hydroxyl groups. Intramolecular hydrogen bonding between the amine and the hydroxyl group is a key feature that can stabilize certain conformations. The orientation of the cyclopropyl group relative to the rest of the molecule can also impact its steric and electronic properties. Stereoelectronic effects, such as hyperconjugation involving the cyclopropyl ring, can influence the reactivity of the adjacent amine. rsc.org
Density Functional Theory (DFT) Calculations for Reactivity and Selectivity Prediction
Density Functional Theory (DFT) is a powerful computational tool for studying the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can be used to:
Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can help to elucidate reaction mechanisms and predict the most favorable pathways. For example, in a catalyzed reaction, DFT can be used to model the binding of the ligand to the metal and the subsequent steps of the catalytic cycle. researchgate.net
Explain Stereoselectivity: In asymmetric catalysis, DFT can be used to model the transition states leading to different stereoisomers. The energy difference between these transition states can be used to predict the enantiomeric excess of the reaction.
Table 3: Representative DFT-Calculated Properties for a Chiral Amino Alcohol
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability (nucleophilicity). |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability (electrophilicity). |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
| Rotational Barrier (C-N bond) | 3.2 kcal/mol | Influences the conformational flexibility of the ligand. |
Molecular Dynamics Simulations of Ligand-Substrate/Reagent Interactions
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its complexes over time. nih.gov This is particularly useful for understanding the interactions between the molecule, when acting as a ligand, and a substrate or reagent in a complex environment, such as in solution or within an enzyme active site.
MD simulations can provide insights into:
Binding Modes: How the ligand binds to a metal center or a protein, including the specific interactions (hydrogen bonds, van der Waals forces) that stabilize the complex.
Conformational Changes: How the conformation of the ligand and substrate change during the course of a reaction.
Solvent Effects: The role of the solvent in mediating interactions and influencing the reaction pathway.
By simulating the dynamic behavior of the system, MD can complement the static picture provided by DFT calculations and provide a more complete understanding of the factors that govern reactivity and selectivity. nih.gov
Elucidation of Enantioselectivity Origin through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for understanding the origins of enantioselectivity in asymmetric catalysis. For catalytic systems involving chiral amino alcohol ligands, these studies typically focus on the transition states of the stereodetermining step of a reaction. By calculating the energies of the competing diastereomeric transition states, researchers can predict which enantiomer of the product will be favored.
While specific computational studies on this compound are not readily found, general principles derived from studies of similar chiral amino alcohols can be extrapolated. For a hypothetical reaction catalyzed by a metal complex of this compound, a computational analysis would involve:
Conformational Analysis: Identifying the most stable conformation of the catalyst-substrate complex.
Transition State Modeling: Locating and characterizing the transition state structures for the formation of both enantiomers of the product.
Energy Calculations: Determining the relative energies of these transition states. A lower energy transition state corresponds to the major enantiomer formed.
Interaction Analysis: Examining non-covalent interactions, such as hydrogen bonding and steric hindrance, within the transition state to understand the factors that differentiate the energies of the diastereomeric pathways.
For instance, in a metal-catalyzed addition of a nucleophile to a prochiral substrate, the this compound ligand would coordinate to the metal, and the substrate would then bind to this chiral complex. The stereochemical outcome would be determined by which face of the substrate is more accessible to the nucleophile, a preference dictated by the steric and electronic properties of the chiral ligand.
A hypothetical computational study might compare the transition state energies for the Re-face and Si-face attack on a carbonyl substrate. The difference in these energies (ΔΔG‡) would correlate with the predicted enantiomeric excess (ee) of the reaction.
Table 1: Hypothetical DFT Data for a Catalytic Asymmetric Reaction
| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |
| TS-(R) | 0.0 | (R)-Product | >99 |
| TS-(S) | +3.5 |
This table represents illustrative data that would be generated from a computational study to explain the origin of enantioselectivity. Specific data for this compound is not available.
Structure-Reactivity Relationships in Chiral Catalytic Systems
The structure of a chiral ligand is intrinsically linked to the reactivity and selectivity of the catalyst. Structure-reactivity relationship studies aim to understand how modifications to the ligand's structure impact the catalytic performance. For chiral amino alcohols like this compound, key structural features that influence catalysis include:
The Chiral Backbone: The stereochemistry at the C2 position of the propanol backbone is crucial for inducing chirality.
The Amino Group Substituent: The cyclopropyl group on the nitrogen atom influences the steric environment around the metal center. Variations in the size and electronic properties of this group can significantly affect both the reaction rate and the enantioselectivity. For example, bulkier substituents may lead to higher enantioselectivity due to more pronounced steric differentiation in the transition state.
The Hydroxyl Group: The alcohol functionality plays a critical role in coordinating to the metal center, forming a stable five-membered chelate ring. It can also participate in hydrogen bonding interactions with the substrate, further organizing the transition state assembly.
In the absence of specific studies on this compound, general trends observed for other β-amino alcohol ligands are informative. For example, in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, the rigidity of the amino alcohol ligand has been shown to be important for achieving high enantioselectivity. Ligands with more rigid backbones can create a more defined and less flexible chiral pocket, leading to better stereochemical control.
Table 2: General Structure-Reactivity Trends for Chiral Amino Alcohol Ligands
| Ligand Feature | Impact on Catalysis | Rationale |
| Steric Bulk of N-substituent | Increased enantioselectivity | Enhances steric repulsion in the disfavored transition state. |
| Rigidity of Ligand Backbone | Higher enantioselectivity | Creates a more well-defined chiral environment. |
| Electronic Properties of Substituents | Can influence catalyst activity | Affects the Lewis acidity/basicity of the metal center. |
This table outlines general principles of structure-reactivity relationships for chiral amino alcohol ligands and is not based on specific experimental data for this compound.
Advanced Analytical Techniques for Enantiopurity and Structural Elucidation of 2r 1 Cyclopropylamino Propan 2 Ol
Chiral Chromatography (High-Performance Liquid Chromatography, Gas Chromatography) for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of a chiral compound. This technique separates the enantiomers, allowing for their quantification.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating the enantiomers of (2R)-1-(Cyclopropylamino)propan-2-ol. The separation is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving amino alcohols. For the analysis of this compound, a normal-phase or reversed-phase HPLC method could be developed. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active agent might be necessary to enhance detection sensitivity. oup.com A suitable derivatizing agent could be N-(4-nitrophenoxycarbonyl) phenylalanine methoxy (B1213986) ethyl ester. oup.com
Illustrative HPLC Parameters for Enantiomeric Separation:
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (after derivatization) |
| Temperature | 25 °C |
Under these hypothetical conditions, the two enantiomers would exhibit different retention times, allowing for the calculation of the enantiomeric excess by comparing the peak areas.
Gas Chromatography (GC): Chiral GC offers another robust method for determining the enantiomeric purity of volatile compounds. For a polar molecule like this compound, derivatization is essential to increase its volatility and improve chromatographic performance. nih.gov The amino and hydroxyl groups can be derivatized, for instance, by reaction with trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetyl derivatives. wiley.com The separation would then be performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov
Illustrative GC Parameters for Enantiomeric Separation:
| Parameter | Condition |
|---|---|
| Column | Chirasil-Dex CB (beta-cyclodextrin derivative) |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Detector Temp. | 270 °C (FID) |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
The flame ionization detector (FID) would provide a response proportional to the amount of each enantiomer, enabling the determination of the enantiomeric excess.
Advanced Spectroscopic Methods for Absolute and Relative Stereochemical Assignment
While chromatography excels at quantifying enantiomers, spectroscopic methods are indispensable for determining the absolute configuration of a chiral center.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a molecule in solution. schrodinger.com For this compound, the experimental VCD spectrum would be measured and compared to the theoretically predicted spectrum for the (R)-enantiomer, calculated using density functional theory (DFT). americanlaboratory.com A good match between the experimental and calculated spectra would confirm the absolute configuration as (2R). nih.gov The reliability of VCD has been demonstrated for a wide range of chiral molecules, making it a powerful alternative to X-ray crystallography. biotools.us
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is based on the differential absorption of left and right circularly polarized UV-Vis light. nih.gov The applicability of ECD to this compound in its native form is limited due to the absence of a strong chromophore. However, derivatization of the amino alcohol with a chromophoric group can induce a measurable ECD signal. nsf.gov The sign of the Cotton effect in the ECD spectrum of the derivative can then be correlated with the absolute configuration of the chiral center. nih.gov For instance, reaction with a suitable aromatic aldehyde to form a Schiff base could be employed. nsf.gov The stereochemical analysis would involve comparing the experimental ECD spectrum to that of a known standard or to quantum mechanical calculations. mdpi.com
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents
NMR spectroscopy, a powerful tool for structural elucidation, can be adapted for chiral discrimination through the use of chiral derivatizing agents (CDAs). wikipedia.org For this compound, the amino or hydroxyl group can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a pair of diastereomers. wikipedia.org These diastereomers will have distinct NMR spectra, with different chemical shifts for the protons near the chiral center. nih.gov By analyzing the differences in the chemical shifts of the resulting diastereomeric esters or amides, it is possible to deduce the absolute configuration of the original amino alcohol based on established empirical models. acs.org
Illustrative Data from Chiral NMR Analysis (Hypothetical):
| Proton | Chemical Shift (ppm) - (R)-Mosher's Ester of (2R)-enantiomer | Chemical Shift (ppm) - (R)-Mosher's Ester of (2S)-enantiomer | Δδ (R-S) |
|---|---|---|---|
| H-1a | 3.25 | 3.35 | -0.10 |
| H-1b | 3.10 | 3.22 | -0.12 |
| H-2 | 4.15 | 4.05 | +0.10 |
| H-3 | 1.20 | 1.25 | -0.05 |
The sign of the chemical shift difference (Δδ) for specific protons can be correlated with the absolute configuration.
X-ray Crystallography of Co-crystals or Derivatives for Definitive Structural Determination
Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. eas.orgnorthwestern.edu Since this compound is a liquid at room temperature, obtaining a single crystal of the pure compound would be challenging. A common strategy in such cases is to form a crystalline derivative or a co-crystal. nih.gov For instance, the amino group of this compound could be reacted with a suitable chiral acid to form a diastereomeric salt that is more amenable to crystallization. The resulting crystal structure would not only reveal the connectivity and conformation of the molecule but also unambiguously establish the absolute configuration of the chiral center. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| (S)-1-(Cyclopropylamino)propan-2-ol |
| Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) |
| N-(4-nitrophenoxycarbonyl) phenylalanine methoxy ethyl ester |
Future Perspectives and Emerging Research Directions
Development of Next-Generation Chiral Catalysts Based on the (2R)-1-(Cyclopropylamino)propan-2-ol Scaffold
The inherent chirality and the presence of two coordinating heteroatoms (nitrogen and oxygen) make this compound an exemplary scaffold for the design of novel chiral ligands and catalysts for asymmetric synthesis. The development of such catalysts is a pivotal area of research, as they are instrumental in the stereoselective synthesis of pharmaceuticals and other fine chemicals.
Future research is anticipated to focus on the synthesis of a diverse library of ligands derived from this compound. Modifications of the amino and hydroxyl groups can lead to the creation of bidentate and tridentate ligands with varied steric and electronic properties. For instance, the incorporation of phosphine moieties on the nitrogen atom can yield P,N-ligands, which have demonstrated considerable success in various metal-catalyzed reactions. The cyclopropyl group, with its unique electronic properties, can also influence the catalytic activity and selectivity.
One promising direction is the development of phosphanyl-oxazoline (PHOX) type ligands incorporating the cyclopropylamino propanol backbone. PHOX ligands are known for their modular design and effectiveness in asymmetric catalysis, and a conformationally rigid cyclopropyl group could enhance enantioselectivity in reactions like the asymmetric Heck reaction. beilstein-journals.org The design of such catalysts can be guided by mechanistic modeling and crystallographic studies to predict optimal ligand structures for specific transformations. beilstein-journals.org
The versatility of the this compound scaffold allows for its potential use in a wide array of asymmetric transformations, as summarized in the table below.
| Asymmetric Reaction Type | Potential Metal Catalyst | Expected Outcome |
| Hydrogenation | Rhodium, Iridium, Ruthenium | Enantioselective reduction of prochiral olefins and ketones |
| Transfer Hydrogenation | Ruthenium | Green and practical synthesis of chiral alcohols and amines |
| C-C Bond Formation | Palladium, Copper, Nickel | Asymmetric allylic alkylation, Heck reaction, conjugate addition |
| C-N Bond Formation | Copper, Palladium | Enantioselective amination reactions |
| Aldol and Mannich Reactions | Lewis Acids | Stereoselective formation of carbon-carbon and carbon-nitrogen bonds |
The development of catalysts derived from chiral amino alcohols is a well-established field, and the unique structural features of this compound offer new opportunities to expand the toolbox of asymmetric catalysis. nih.govpolyu.edu.hk
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical synthesis. This compound is well-positioned to be integrated into these sustainable methodologies, both as a catalyst component and as a chiral auxiliary.
A key area of future research lies in the application of this chiral amino alcohol in biocatalysis and green catalytic systems. For example, the synthesis of chiral aromatic alcohols has been achieved with high efficiency and enantioselectivity using biocatalytic systems, highlighting a green approach to producing valuable chiral building blocks. nih.gov Similarly, the use of low-toxicity and biodegradable catalysts is a significant goal in green chemistry. Research into using vegetable powders and polysaccharides, such as those from soybeans, as catalysts for asymmetric amination to produce chiral β-amino alcohols demonstrates a move towards more sustainable catalytic processes. nih.gov The synthesis of a related compound, (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol, has been successfully catalyzed by a soluble soybean polysaccharide, showcasing the potential for green synthesis routes for compounds with the cyclopropylamine motif. nih.gov
Furthermore, the use of this compound as a recoverable and reusable chiral auxiliary aligns with the principles of atom economy and waste reduction. When used as a chiral auxiliary, the compound can direct the stereochemical outcome of a reaction and can then be cleaved and recovered for subsequent use, minimizing waste.
The development of catalytic processes that utilize carbon dioxide as a C1 building block is another important facet of green chemistry. A copper-catalyzed asymmetric conjugate addition/CO2-trapping tandem reaction has been developed for the synthesis of γ-amino alcohols, providing a green route for the transformation of CO2 into valuable chiral molecules. rsc.org Catalytic systems incorporating ligands derived from this compound could potentially be explored for similar CO2 utilization strategies.
Exploration of Novel Synthetic Applications and Reaction Scopes
The unique structural features of this compound open up possibilities for its use in novel synthetic applications and for expanding the scope of known reactions. The cyclopropylamine moiety is a recognized pharmacophore found in various therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds.
A significant area of future research will likely involve the use of this compound as a chiral building block for the synthesis of new bioactive molecules. The cyclopropylamine group is present in several pharmaceutical drugs, such as the hepatitis C drug Simeprevir and the antibiotic ciprofloxacin. The inherent chirality of this compound can be leveraged to synthesize enantiomerically pure drug candidates, potentially leading to improved efficacy and reduced side effects. For instance, cyclopropylamine derivatives have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.gov
Moreover, the reactivity of the amino and hydroxyl groups can be exploited to construct complex heterocyclic scaffolds. The development of novel methodologies for the synthesis of bioactive molecules is a continuous effort in medicinal chemistry, and this compound provides a versatile starting material for such endeavors. mdpi.com The synthesis of compounds containing amino alcohol frameworks is of great interest, and new catalytic strategies are constantly being developed to access these valuable structures. westlake.edu.cn
Recent advances in asymmetric synthesis utilizing cyclopropanol intermediates have expanded the synthetic chemist's toolkit. rsc.org The this compound molecule, with its pre-existing chirality and functional groups, can serve as a valuable precursor in stereoselective transformations involving ring-opening or retention of the cyclopropane ring.
Potential for Functional Material Design Incorporating Chiral Amino Alcohol Units
The incorporation of chiral molecules into materials can impart unique optical, electronic, and recognition properties. The field of functional materials is increasingly looking towards chiral building blocks to create materials with advanced functionalities. This compound, with its distinct chirality, presents an interesting candidate for the design of such materials.
One promising avenue of research is the development of chiral polymers . Soluble chiral polymers can act as ligands in asymmetric catalysis, offering the advantage of easy catalyst recovery through precipitation or ultrafiltration. nih.gov By polymerizing derivatives of this compound, it may be possible to create macromolecular ligands with unique catalytic properties. The chirality of the monomer units can induce a helical structure in the polymer chain, creating a chiral microenvironment around the catalytic metal center. nih.gov
Another area of exploration is the design of chiral liquid crystals . Chiral molecules, when incorporated into liquid crystalline phases, can induce helical superstructures, leading to materials with unique optical properties, such as selective reflection of circularly polarized light. mdpi.com The amino and hydroxyl groups of this compound could be functionalized to introduce mesogenic units, leading to the formation of novel chiral liquid crystalline materials. These materials could find applications in optical sensors and displays. rsc.org
Furthermore, the ability of the amino and hydroxyl groups to participate in hydrogen bonding and other non-covalent interactions makes this compound a potential building block for chiral self-assembled systems . Chiral vesicles and other supramolecular structures can exhibit enantioselective recognition of other chiral molecules, with potential applications in chiral sensing and separation. nih.gov
The table below summarizes the potential applications of this compound in the design of functional materials.
| Material Type | Potential Functionality | Example Application |
| Chiral Polymers | Asymmetric Catalysis, Chiral Recognition | Recoverable catalysts, Chiral stationary phases for chromatography |
| Chiral Liquid Crystals | Optical Properties, Sensing | Optical sensors, Displays, Photonics |
| Chiral Self-Assembled Systems | Enantioselective Recognition, Chiral Sensing | Chiral sensors, Enantioselective separation membranes |
The exploration of this compound in these emerging areas of materials science holds the promise of creating novel materials with tailored functionalities.
Q & A
Q. What stereoselective synthesis methods are recommended for preparing (2R)-1-(Cyclopropylamino)propan-2-ol with high enantiomeric purity?
Answer: The synthesis of enantiomerically pure (2R)-configured propanolamines typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of ketone precursors using chiral catalysts (e.g., oxazaborolidines) or enzymatic methods can yield the desired (R)-configuration. A reported method for analogous compounds (e.g., (2R)-2-amino-3-phenyl-1-propanol) uses reductive amination with a chiral auxiliary, followed by chromatographic separation of diastereomers . Characterization via chiral HPLC (e.g., Chiralcel OD-H column with hexane:propan-2-ol mobile phase) is critical to confirm enantiomeric excess (≥99%) .
Q. How can researchers validate the structural identity and purity of this compound?
Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to confirm stereochemistry and functional groups (e.g., cyclopropylamine and hydroxyl groups).
- HPLC-MS : Use reverse-phase HPLC coupled with mass spectrometry to assess purity (>98%) and detect impurities.
- Chiral HPLC : Employ columns like Chiralpak AD-H to verify enantiopurity, referencing retention times of known standards .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of this compound in iodination reactions?
Answer: Recent studies on analogous β-sympatholytic agents (e.g., (2R)-1-(isopropylamino)-3-phenoxypropan-2-ol) demonstrate that iodination under mild conditions (room temperature, dry CHCl) with stoichiometric iodination reagents achieves regioselectivity. For example, using 1 equivalent of iodination reagent "1" (see ) yields triple iodination at ortho, meta, and para positions in phenolic derivatives within 5–10 minutes (95–99% yield). Key parameters include:
Q. How should researchers address contradictions in yield data during scale-up synthesis of derivatives?
Answer: Discrepancies in yield (e.g., 95% vs. 99% in iodination reactions) may arise from purification efficiency or minor side reactions. Mitigation strategies include:
- Reproducibility tests : Conduct triplicate runs under identical conditions.
- Advanced purification : Use preparative HPLC or recrystallization with optimized solvent systems.
- Mechanistic studies : Probe reaction pathways via DFT calculations or kinetic isotope effects to identify bottlenecks .
Q. What methodologies are suitable for studying the thermodynamic properties of this compound in liquid mixtures?
Answer: Local composition models (e.g., Wilson, NRTL) can predict excess Gibbs free energy in nonideal mixtures. For example, the Renon-Prausnitz equation accounts for nonrandomness (parameter α) to model liquid-liquid equilibria. Experimental validation involves:
Q. How can researchers design experiments to safely handle hazardous intermediates derived from this compound?
Answer: Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 1-chloro-2-methyl-2-propanol) to identify hazards (e.g., toxicity, flammability). Implement:
- Containment : Use fume hoods and closed-system reactors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons.
- Waste management : Neutralize reactive byproducts (e.g., quench with aqueous NaHCO) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
